ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Compounds of this type generally belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and alcohols, and they have a general structure of R-COO-R’, where R and R’ can be any organic substituent . They are frequently the source of flavors and aromas in many fruits and flowers .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This is known as esterification. The reaction is reversible and reaches equilibrium .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure of your specific compound would depend on the particular groups attached to the ester functional group.Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction is known as saponification when it occurs under basic conditions . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For esters, these properties can include a sweet smell, and they are often found in fats and oils .Properties
IUPAC Name |
ethyl 4-[[2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-4-30-15-21-23(29-30)24(33)31(14-18-8-6-17(3)7-9-18)26(28-21)36-16-22(32)27-20-12-10-19(11-13-20)25(34)35-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQNJHYZPMRANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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